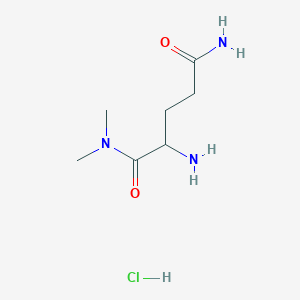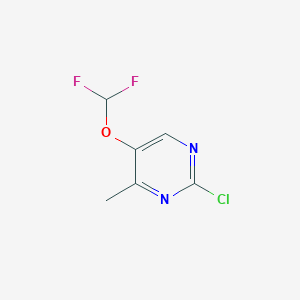
2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine
Descripción general
Descripción
2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'CF3-Pyrimidine' and is a white crystalline solid with a molecular weight of 195.57 g/mol.
Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis
Studies have focused on the synthesis and molecular structure analysis of pyrimidine derivatives, demonstrating the versatility of pyrimidine as a core structure for developing pharmacologically active compounds. For instance, DFT, molecular docking, and experimental techniques like FT-IR, FT-Raman, and NMR have been employed to investigate the molecular structure of pyrimidine derivatives, highlighting their potential in treating hypertension and acting as I1 imidazoline receptor agonists (Aayisha et al., 2019). Similarly, the synthesis and antibacterial evaluation of thiazolo[4,5-d]pyrimidines (Rahimizadeh et al., 2011) and 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] pyrimidines (Etemadi et al., 2016) have been reported, showcasing their significant antibacterial activities.
Pharmaceutical Intermediates
4,6-Dichloro-2-methylpyrimidine, a related compound, has been identified as an important intermediate in the synthesis of synthetic anticancer drugs like dasatinib (Guo Lei-ming, 2012), illustrating the critical role of chloro-methylpyrimidine derivatives in pharmaceutical manufacturing. The synthesis of dasatinib itself showcases the utility of chloro-methylpyrimidine derivatives in creating potent antitumor agents (Zang Jia-liang et al., 2009).
Halogen Bonding and Crystal Structure
Research into the halogen bonding and crystal structure of pyrimidine derivatives offers insights into their potential as ligands for enzyme inhibitors, further underscoring the versatility of these compounds in designing novel therapeutic agents (He Junbo et al., 2020). This area of research highlights the compound's applicability in understanding and manipulating molecular interactions critical for drug design.
Antiviral and Antituberculous Activity
The synthesis and biological evaluation of pyrimidine derivatives have also been directed towards their antiviral and antituberculous potential. For example, 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines have been synthesized and evaluated for their pronounced antituberculous effect (Erkin et al., 2007), indicating the importance of pyrimidine derivatives in addressing global health challenges.
Propiedades
IUPAC Name |
2-chloro-5-(difluoromethoxy)-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O/c1-3-4(12-6(8)9)2-10-5(7)11-3/h2,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMJYNWKZGMCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(difluoromethoxy)-4-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



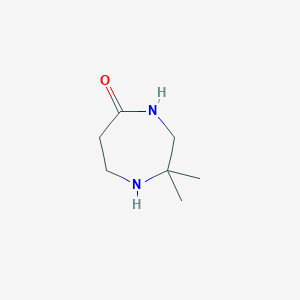
![3-[(2-Chloropyridin-4-yl)oxy]propan-1-amine](/img/structure/B1407315.png)
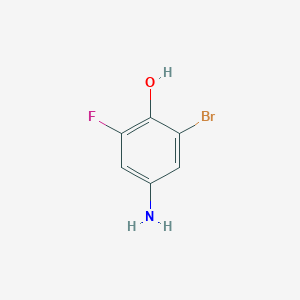
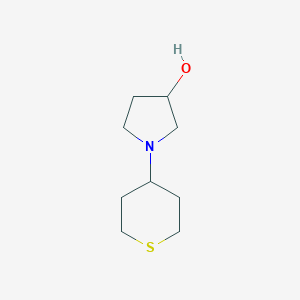
![Pyrazolo[1,5-a]pyridine-3-sulfonyl chloride](/img/structure/B1407319.png)
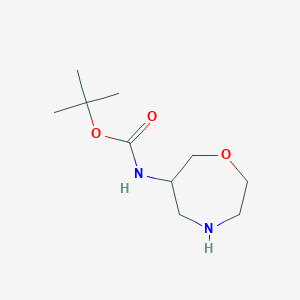

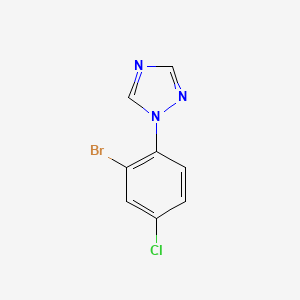
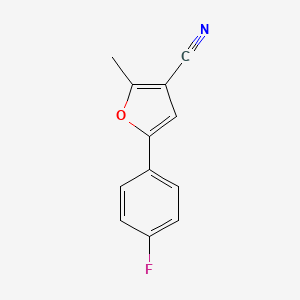
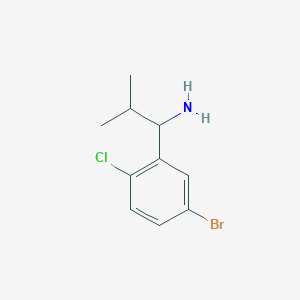
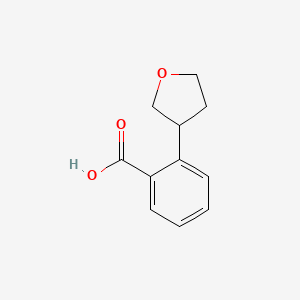
![4-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407333.png)
![(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1407335.png)
